molecular formula C16H26O2 B565140 4-tert-Octylphenol Monoethoxylate-13C6 CAS No. 1173019-48-1

4-tert-Octylphenol Monoethoxylate-13C6

Cat. No.: B565140
CAS No.: 1173019-48-1
M. Wt: 256.336
InChI Key: JYCQQPHGFMYQCF-FQPQTBQFSA-N
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Description

4-tert-Octylphenol Monoethoxylate-13C6 is a compound used primarily as an analytical standard in various scientific research applications. It is a labeled isotope of 4-tert-Octylphenol Monoethoxylate, where six carbon atoms are replaced with carbon-13 isotopes. This compound is often utilized in environmental analysis, particularly for the detection and quantification of ethoxylates of nonylphenol and octylphenol in environmental samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Octylphenol Monoethoxylate-13C6 involves the ethoxylation of 4-tert-Octylphenol. The reaction typically occurs under controlled conditions using ethylene oxide in the presence of a catalyst. The process involves the nucleophilic attack of the phenol group on the ethylene oxide, resulting in the formation of the monoethoxylate product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of carbon-13 labeled ethylene oxide is essential for producing the labeled compound .

Chemical Reactions Analysis

Types of Reactions

4-tert-Octylphenol Monoethoxylate-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Octylphenol Monoethoxylate-13C6 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 4-tert-Octylphenol Monoethoxylate-13C6 involves its interaction with biological membranes and proteins. It can disrupt endocrine functions by mimicking or interfering with hormone actions. The compound targets estrogen receptors and other hormone-related pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    4-tert-Octylphenol Diethoxylate-13C6: Another ethoxylated derivative with two ethoxy groups.

    Nonylphenol Monoethoxylate: Similar structure but with a nonyl group instead of an octyl group.

    4-tert-Octylphenol: The parent compound without ethoxylation

Uniqueness

4-tert-Octylphenol Monoethoxylate-13C6 is unique due to its carbon-13 labeling, which makes it particularly useful in analytical applications requiring precise quantification and tracking. Its specific structure allows for targeted studies on its environmental and biological impacts .

Properties

IUPAC Name

2-[4-(2,4,4-trimethylpentan-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17/h6-9,17H,10-12H2,1-5H3/i6+1,7+1,8+1,9+1,13+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCQQPHGFMYQCF-FQPQTBQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(C)(C)[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40676081
Record name 2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-48-1
Record name 2-{[4-(2,4,4-Trimethylpentan-2-yl)(~13~C_6_)phenyl]oxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40676081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-48-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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